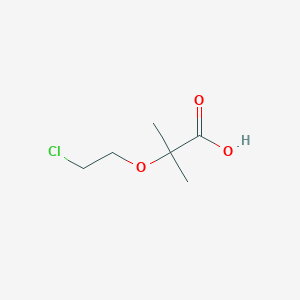

2-(2-Chloroethoxy)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(2,5(8)9)10-4-3-7/h3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWWYRURKRTXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Chloroethoxy)-2-methylpropanoic acid structure and molecular weight

Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Summary

2-(2-Chloroethoxy)-2-methylpropanoic acid (CAS: 1549532-87-7) is a specialized bifunctional aliphatic ether used primarily as a pharmacophore building block in the synthesis of PPAR

This guide provides a rigorous technical analysis of its physicochemical properties, Bargellini-based synthesis, and applications in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis[4]

The molecule is an ether derivative of

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-(2-Chloroethoxy)isobutyric acid; |

| CAS Registry Number | 1549532-87-7 |

| Molecular Formula | |

| Molecular Weight | 166.60 g/mol |

| SMILES | CC(C)(C(=O)O)OCCCl |

| InChI Key | CKWWYRURKRTXQT-UHFFFAOYSA-N |

| Predicted pKa | ~3.8 (Carboxylic acid) |

| Predicted LogP | ~0.9 - 1.2 |

Structural Features

-

Gem-Dimethyl Group: The two methyl groups at the

-position create significant steric bulk, preventing metabolic hydrolysis of adjacent esters (if formed) and mimicking the canonical "fibrate" pharmacophore essential for PPAR -

Ether Linkage: The oxygen atom provides rotational freedom and hydrogen bond acceptance, influencing the solubility and binding affinity of derived drugs.

-

Alkyl Chloride: A primary alkyl halide susceptible to

displacement, serving as the attachment point for aromatic nucleophiles (e.g., phenols, thiols).

Part 2: Synthetic Methodology (The Bargellini Reaction)[4][5]

While simple ether synthesis (Williamson) is possible, the most authoritative and atom-economical route to

Mechanism of Action

The reaction proceeds via the formation of a highly reactive gem-dichloroepoxide intermediate.

-

Carbanion Formation: Base deprotonates chloroform to form the trichloromethyl anion (

).[4] -

Addition:

attacks the ketone (acetone) to form a trichloromethyl carbinol alkoxide.[4] -

Epoxidation: Intramolecular substitution eliminates a chloride ion, forming a gem-dichloroepoxide.

-

Ring Opening: The alcohol nucleophile (2-chloroethanol) attacks the epoxide, followed by hydrolysis of the acyl chloride equivalent to the final acid.

Diagram 1: Bargellini Synthesis Pathway

Caption: The Bargellini multicomponent reaction pathway converting acetone and chloroform into the target acid via a dichloroepoxide intermediate.[5]

Validated Experimental Protocol

Note: This protocol is adapted from standard Bargellini conditions for hindered ether acids.

Reagents:

-

2-Chloroethanol (1.0 equiv)

-

Acetone (5.0 equiv, excess serves as solvent/reagent)

-

Chloroform (1.5 equiv)

-

Sodium Hydroxide (4.0 equiv, pulverized)

-

TEBAC (Triethylbenzylammonium chloride, 1 mol% - Phase Transfer Catalyst)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve TEBAC in 2-chloroethanol and acetone .

-

Addition: Cool the mixture to 0-5°C. Add pulverized NaOH slowly to maintain temperature.

-

Reaction: Add chloroform dropwise over 2 hours. The reaction is highly exothermic; ensure temperature does not exceed 35°C to prevent polymerization.

-

Maturation: Stir vigorously at room temperature for 12–16 hours. The mixture will thicken as NaCl precipitates.

-

Workup:

-

Evaporate excess acetone under reduced pressure.

-

Dissolve residue in water (pH > 10). Wash with diethyl ether to remove unreacted organics.

-

Acidification: Cool the aqueous layer and acidify to pH 2.0 using conc. HCl. The product may oil out or precipitate.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

.

-

-

Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation or recrystallization from hexanes (if solid).

Part 3: Applications in Drug Development

This compound is a specialized "linker-head" motif. It allows medicinal chemists to attach the PPAR

1. Fibrate Analog Synthesis

Traditional fibrates (e.g., Clofibrate, Fenofibrate) possess an

-

Reaction: The alkyl chloride end undergoes

reaction with substituted phenols or thiophenols ( -

Result: Formation of

.

2. Prodrug Derivatization

The carboxylic acid group can be esterified (e.g., with isopropyl alcohol) to improve oral bioavailability, mimicking the Fenofibrate prodrug strategy. The chloro-group remains available for late-stage functionalization.

Diagram 2: Utilization in Fibrate Synthesis

Caption: Workflow for utilizing the target molecule as a linker to synthesize fibrate-class drugs.

Part 4: Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these expected spectral signatures.

-

1H NMR (CDCl3, 400 MHz):

-

1.48 (s, 6H,

-

3.65 (t, 2H,

-

3.75 (t, 2H,

-

10.5 (br s, 1H,

-

1.48 (s, 6H,

-

13C NMR:

-

24.5 (

-

42.8 (

-

65.2 (

-

78.5 (Quaternary

-

178.0 (

-

24.5 (

References

-

Tron, G. C., & Pirali, T. (2021).[6] The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558.[6]

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1549532-87-7).[1][2]

-

PubChem. (2024). Compound Summary: this compound (C6H11ClO3). National Library of Medicine.

-

Weizmann, C., et al. (1948).[5] The reaction of chloroform and acetone with alcohols and phenols. Journal of the American Chemical Society. (Foundational mechanism for Bargellini ether synthesis).[5][7]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 13836-62-9|2-Methoxy-2-methylpropionic Acid|BLD Pharm [bldpharm.com]

- 3. CAS:1549532-87-7, this compound-毕得医药 [bidepharm.com]

- 4. Bargellini reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

Gem-Dimethyl Substituted Ether Carboxylic Acids: A Technical Guide to Structural Optimization in Drug Design

Executive Summary

In the landscape of medicinal chemistry, the gem-dimethyl substituted ether carboxylic acid moiety represents a high-value pharmacophore, functioning simultaneously as a conformational lock and a metabolic shield .[1] Most notably validated by the fibrate class of lipid-lowering agents (e.g., Gemfibrozil, Clofibrate), this structural motif leverages the Thorpe-Ingold effect to restrict rotatable bonds while protecting the

This guide analyzes the physicochemical principles, synthetic pathways, and strategic application of this moiety, providing researchers with actionable protocols for integrating it into novel drug candidates.

Mechanistic Principles

The Thorpe-Ingold Effect (Conformational Locking)

The introduction of two methyl groups at the

-

Entropic Advantage: By restricting the available conformational space, the molecule is pre-organized into a bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., PPAR

). -

Bioactivity: This restriction often correlates with increased potency compared to the des-methyl or mono-methyl analogs.

Metabolic Blockade

The

-

Blockade of

-Oxidation: In fatty acid mimetics, the -

Glucuronidation Shifting: While the gem-dimethyl group protects the carbon skeleton, the exposed carboxylic acid remains a target for Phase II conjugation (glucuronidation). This is a critical consideration for half-life and clearance design.

Visualization: Mechanism of Action

The following diagram illustrates the dual role of the gem-dimethyl group in conformational restriction and metabolic protection.

Figure 1: Mechanistic impact of gem-dimethyl substitution on conformation and stability.

Synthetic Masterclass: The Bargellini Reaction

While standard Williamson ether synthesis (Phenol +

Reaction Mechanism

The reaction proceeds via a multi-component pathway:

-

Generation of the trichloromethide anion (

). -

Addition to acetone to form a trichloromethyl carbinol.

-

Formation of the highly reactive gem-dichloroepoxide intermediate.[2]

-

Regioselective ring-opening by the phenoxide nucleophile.

-

Hydrolysis of the acyl chloride to the carboxylic acid.[3]

Experimental Protocol: Synthesis of 2-Methyl-2-phenoxypropanoic Acid

Objective: Synthesis of a gem-dimethyl ether acid scaffold.

Reagents:

-

Phenol (10 mmol)

-

Chloroform (15 mmol)

-

Acetone (Excess/Solvent, 20 mL)

-

Sodium Hydroxide (Powdered, 40 mmol)

-

Benzyltriethylammonium chloride (TEBA) (Catalytic, 0.5 mmol)

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phenol (0.94 g, 10 mmol) and TEBA (114 mg) in Acetone (20 mL).

-

Addition: Add powdered NaOH (1.6 g, 40 mmol) slowly to the stirring solution. The mixture may warm slightly.

-

Initiation: Add Chloroform (1.2 mL, 15 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) for the disappearance of phenol.

-

Workup:

-

Evaporate excess acetone under reduced pressure.

-

Dissolve the residue in water (30 mL).

-

Wash the aqueous phase with Diethyl Ether (2 x 15 mL) to remove unreacted organic neutrals.

-

Acidification: Acidify the aqueous layer to pH 1-2 using concentrated HCl. A white precipitate (the product) should form.

-

Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

-

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the pure acid.

Yield Expectation: 60-80% depending on phenol substitution.

Visualization: Bargellini Reaction Pathway

Figure 2: The Bargellini Reaction pathway for sterically hindered ether synthesis.

Case Study: Fibrates in Metabolic Disease

The clinical success of the gem-dimethyl ether moiety is best exemplified by the Fibrates (PPAR

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the gem-dimethyl group on the half-life and potency of fibrate analogs.

| Compound | Structure Motif | Half-Life ( | Metabolic Fate |

| Phenoxyacetic Acid | < 1 hour | Rapid oxidation | |

| Clofibrate (Prodrug) | 12-24 hours (acid) | Hydrolysis | |

| Gemfibrozil | 1.5 hours | Methyl oxidation (ring), Glucuronidation | |

| Ciprofibrate | 48-80 hours | Highly resistant to metabolism |

Analysis:

-

Gemfibrozil: Contains the gem-dimethyl group, but it is separated from the ether oxygen by a propyl chain. This unique spacing allows it to act as a spacer, but the primary metabolic clearance is actually oxidation of the aromatic methyl group, not the gem-dimethyl chain [1].

-

Clofibrate/Fenofibrate: The gem-dimethyl group is directly adjacent to the ether oxygen and the carboxylate (

). This specific arrangement creates the "fibric acid" pharmacophore, essential for PPAR

Advanced Design: Bioisosteres

For modern drug design, if the gem-dimethyl group introduces excessive lipophilicity (

-

Substitution: Replace the

gem-dimethyl group with an oxetane ring (spiro-fused or inline). -

Benefit: The oxetane ring maintains the steric bulk and "kink" of the gem-dimethyl group but lowers lipophilicity due to the oxygen atom, improving solubility and metabolic stability [3].[4]

References

-

Gemfibrozil Pharmacokinetics & Metabolism. Drugs.com. Available at: [Link]

-

The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 2021.[5] Available at: [Link]

- Oxetanes as Versatile Elements in Drug Discovery and Synthesis.Journal of Medicinal Chemistry, 2016. (General reference for oxetane bioisosterism).

-

Thorpe-Ingold Effect. Wikipedia. Available at: [Link]

Sources

Fibrate Pharmacophore Building Blocks: A Modular Approach to PPAR Agonist Design

Topic: Fibrate Pharmacophore Building Blocks for PPAR Agonist Research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The fibrate class of hypolipidemic agents remains a cornerstone in the management of dyslipidemia, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR

Part 1: Deconstructing the Fibrate Pharmacophore

The classical fibrate pharmacophore is not merely a static template but a dynamic tripartite system designed to engage the Y-shaped Ligand Binding Pocket (LBP) of the PPAR nuclear receptor.

The Tripartite Architecture

Effective PPAR agonism requires precise occupancy of the receptor's LBP. The fibrate molecule addresses this through three distinct regions:

| Module | Function | Structural Requirement | Interaction Target |

| Head Group | Anchor | Acidic moiety (carboxylic acid or bioisostere) | AF-2 Helix (H12): Forms H-bonds with Tyr314, His440, Tyr464 (PPAR |

| Linker | Spacer | Oxygen/Sulfur atom + Alkyl chain | Arm I: Positions the head group while minimizing steric clash with the narrow entrance. |

| Tail | Specificity | Lipophilic aromatic/aliphatic system | Arms II & III: Hydrophobic pockets that dictate subtype selectivity ( |

The "Fibrate Head": Why Isobutyric Acid?

The hallmark of this class is the 2-methylpropanoic acid moiety (isobutyric acid).

-

Metabolic Stability: The gem-dimethyl substitution adjacent to the carboxyl group sterically hinders

-oxidation and esterase cleavage (in the case of prodrugs), prolonging half-life compared to unbranched phenoxyacetic acids. -

Receptor Conformation: The bulky methyl groups restrict conformational freedom, pre-organizing the molecule to fit the AF-2 active conformation, acting as a "molecular doorstop" that stabilizes the active receptor state.

Part 2: Chemical Building Blocks & Synthesis Strategy

This section details the specific reagents and "causal" synthetic pathways. The primary method for assembling the fibrate core is Williamson Ether Synthesis , chosen for its reliability in coupling phenols (the Tail) to the isobutyric head.

The Building Block Inventory

A. The Head Group Donors

These reagents introduce the fibric acid moiety.

-

Ethyl 2-bromo-2-methylpropionate: The industry standard. The ethyl ester protects the acid during synthesis and increases lipophilicity for cell permeability (acting as a prodrug).

-

1,1,1-Trichloro-2-methyl-2-propanol (Chloretone): Used in the Bargellini reaction. Useful when the phenol is sensitive to harsh basic alkylation conditions.

B. The Lipophilic Tails (Phenolic Precursors)

The tail dictates potency and selectivity.

-

4-Chlorophenol: The simplest tail (Clofibrate). Low selectivity.[7]

-

4-(4-Chlorobenzoyl)phenol: The tail of Fenofibrate .[8] The benzophenone moiety extends into the hydrophobic pocket, significantly increasing potency over clofibrate.

-

4-(2-(4-Chlorobenzamido)ethyl)phenol: The tail of Bezafibrate . The amide linker adds hydrogen bonding potential, influencing potency.

Synthetic Workflow: The Williamson Protocol

Rationale: We utilize a weak base (

Step-by-Step Protocol:

-

Activation: Dissolve 1.0 eq of the Phenolic Tail (e.g., 4-chlorophenol) in Methyl Ethyl Ketone (MEK). Add 3.0 eq of anhydrous Potassium Carbonate (

). -

Reflux: Heat to reflux (

) for 1 hour to generate the phenoxide anion. Critical: Ensure anhydrous conditions to prevent hydrolysis of the reagent. -

Alkylation: Dropwise add 1.2 eq of Ethyl 2-bromo-2-methylpropionate .

-

Reaction: Reflux for 12-24 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (removes unreacted phenol) and Brine.

-

Hydrolysis (Optional for Assay): To generate the active free acid for in vitro binding assays, treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours, then acidify to pH 3.

Figure 1: Standard Williamson Ether Synthesis workflow for fibrate assembly. The ester intermediate often serves as the orally bioavailable prodrug.

Part 3: Functional Validation (In Vitro)

Trustworthiness in data comes from robust, self-validating assays. The Luciferase Transactivation Assay is the gold standard for verifying nuclear receptor activation.

Protocol: PPAR Transactivation Assay

Objective: Quantify the ability of the synthesized fibrate building block to drive transcription via the PPAR Response Element (PPRE).

Materials:

-

Cell Line: HEK293T or COS-7 (low endogenous PPAR expression).

-

Plasmids:

-

Expression Vector: pSG5-hPPAR

(encodes human PPAR -

Reporter Vector: (PPRE)3-TK-Luc (contains 3 copies of PPRE upstream of luciferase).

-

Normalization Vector: pRL-SV40 (Renilla luciferase for transfection efficiency).

-

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well white plates. Incubate 24h. -

Transfection: Use a lipid-based reagent (e.g., Lipofectamine). Transfect with a 5:5:1 ratio of Expression:Reporter:Normalization plasmids.

-

Treatment: 24h post-transfection, replace media with serum-free media containing the test compound (0.1

M - 100 -

Lysis & Detection: 24h post-treatment, lyse cells. Add Firefly substrate, read luminescence. Add Stop & Glo (Renilla substrate), read luminescence.

-

Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine

.

Figure 2: Mechanism of Action. Fibrates bind PPAR

Part 4: Comparative Analysis of Fibrate Generations

The evolution of the fibrate pharmacophore illustrates the impact of "Tail" modifications on potency and selectivity.[13]

| Drug | Head Group | Tail Structure | Selectivity | Potency ( |

| Clofibrate | Isobutyric Acid | 4-chlorophenyl | PPAR | |

| Fenofibrate | Isobutyric Acid | 4-chlorobenzophenone | PPAR | |

| Bezafibrate | Isobutyric Acid | 4-[2-(4-chlorobenzamido)ethyl] | Pan ( | |

| Pemafibrate | 3-phenoxypropyl* | 2-aminobenzoxazole derivative | SPPARM |

Note: Pemafibrate represents a departure from the classic isobutyric acid head, utilizing a modified acidic linker to achieve "super-agonism" and higher selectivity (SPPARM concept).

Part 5: Advanced Design - The SPPARM Concept

Modern research focuses on Selective PPAR Modulators (SPPARMs) . Unlike classic agonists that fully stabilize the AF-2 helix, SPPARMs induce unique conformational changes that differentially recruit co-activators.

Design Heuristic for SPPARMs:

-

Retain the Head: Keep the acidic anchor for H-bonding.

-

Modify the Linker: Lengthening the linker (e.g., to a 3-carbon chain) allows the tail to explore deeper hydrophobic pockets.

-

Y-Shaped Tail: Incorporating a Y-shaped bifurcation in the tail (as seen in Pemafibrate) allows simultaneous occupancy of multiple hydrophobic sub-pockets, drastically increasing binding affinity and selectivity over PPAR

.

Figure 3: SAR Decision Tree. Strategic modification of the tail and linker dictates the transition from weak generation 1 fibrates to high-potency SPPARMs.

References

-

Lannutti, F., et al. (2013).

agonism of fibrates by a combined MM-docking approach. Methods in Molecular Biology.[1] Link -

Giampietro, L., et al. (2012).[3][14] Synthesis and structure–activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters.[14][15] Link

-

Fruchart, J.C. (2013). Selective PPAR alpha modulation: a new standard of care for the treatment of dyslipidemia and microvascular complications. Cardiovascular Diabetology. Link

-

Raza-Iqbal, S., et al. (2015). Fibrates: A Review of Clinical Aspects and Mechanism of Action. Journal of Atherosclerosis and Thrombosis. Link

-

Cayman Chemical.PPAR

Transcription Factor Assay Kit Protocol.Link

Sources

- 1. Estimation of the PPARα agonism of fibrates by a combined MM-docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phenoxazinones as potent agonist of PPAR-α: design, synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4739101A - Method for the preparation of fibrates - Google Patents [patents.google.com]

- 9. raybiotech.com [raybiotech.com]

- 10. assaygenie.com [assaygenie.com]

- 11. bioscience.co.uk [bioscience.co.uk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Structure based drug design of peroxisome proliferator-activated receptor (PPAR) agonists__臺灣博碩士論文知識加值系統 [ndltd.ncl.edu.tw]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis and structure–activity relationships of fibrate-based analogues inside PPARs | Scilit [scilit.com]

Methodological & Application

Application Notes and Protocols: Leveraging 2-(2-Chloroethoxy)-2-methylpropanoic acid as a Versatile Linker for PROTAC Development

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[][4] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[5][6][7]

Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another catalytic cycle.[1][5] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[5]

While the warhead and E3 ligase ligand dictate target specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][8] The linker's length, composition, rigidity, and attachment points govern the geometry and stability of the ternary complex.[1][9] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which is crucial for efficient degradation.[1]

This document provides a detailed guide on the application of 2-(2-Chloroethoxy)-2-methylpropanoic acid , a versatile and synthetically accessible linker building block, for the rational design and synthesis of novel PROTACs. We will explore its unique structural features and provide step-by-step protocols for its incorporation into a PROTAC, followed by robust methodologies for evaluating the final compound's biological activity.

Featured Linker: this compound

The structure of this compound offers a unique combination of features that make it an attractive choice for PROTAC linker design.

Chemical Structure:

Key Attributes and Advantages:

-

Orthogonal Reactive Handles: The molecule possesses two distinct reactive sites: a terminal chloro group and a carboxylic acid . The chloroalkane moiety is an excellent electrophile for nucleophilic substitution reactions, commonly with hydroxyl or amine groups on an E3 ligase ligand. The carboxylic acid provides a standard handle for robust amide bond formation with an amine-functionalized warhead (or vice versa). This orthogonality simplifies the synthetic strategy, allowing for a controlled, stepwise assembly of the PROTAC.

-

Ether and Alkyl Composition: The linker contains both ether and alkyl functionalities. The ether oxygen can improve the aqueous solubility of the final PROTAC, a common challenge for these large "beyond Rule of 5" molecules.[4][9] The alkyl components, including the gem-dimethyl group, provide a degree of lipophilicity to aid in cell permeability and can introduce conformational constraints that may favor a productive ternary complex.[]

-

Tunable Length and Flexibility: While this specific molecule provides a set length, its synthesis can be adapted to incorporate longer or shorter chloroethoxy chains. The combination of the flexible ether linkage and the more rigid gem-dimethyl group offers a balance that can be advantageous for spanning the distance between the POI and E3 ligase binding sites.[1]

Experimental Design and Protocols

The following section outlines a comprehensive workflow for the synthesis and evaluation of a PROTAC utilizing this compound. This workflow is designed to be a self-validating system, with clear steps and controls to ensure scientific rigor.

Part 1: PROTAC Synthesis and Purification

The general strategy involves a two-step conjugation process. First, the linker is attached to the E3 ligase ligand. Second, the resulting intermediate is coupled with the warhead targeting the POI.

Workflow for PROTAC Synthesis

Caption: General workflow for the two-step synthesis of a PROTAC.

Protocol 1: Conjugation of this compound to a Hydroxyl-Bearing E3 Ligand (e.g., VHL-OH)

This protocol describes a nucleophilic substitution reaction to form an ether bond between the linker and the E3 ligase ligand.

-

Reagents & Materials:

-

Hydroxy-functionalized E3 Ligase Ligand (e.g., a derivative of the von Hippel-Lindau ligand, VH032).[11]

-

This compound.

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup.

-

Reverse-phase preparatory HPLC for purification.

-

-

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the hydroxyl-functionalized E3 Ligase Ligand (1.0 eq).

-

Dissolve the ligand in anhydrous DMF.

-

Add this compound (1.2 eq) to the solution.

-

Add Cs₂CO₃ (3.0 eq). Causality: A strong base is required to deprotonate the hydroxyl group on the E3 ligand, forming a potent nucleophile. Cs₂CO₃ is often effective and has good solubility in DMF.

-

Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-16 hours).

-

Upon completion, cool the reaction to room temperature. Quench by slowly adding water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using reverse-phase preparatory HPLC to obtain the pure Linker-E3 Ligand intermediate.

-

Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

-

Protocol 2: Amide Coupling of Linker-E3 Ligand Intermediate to an Amine-Functionalized Warhead

This protocol uses a standard peptide coupling reagent to form the final PROTAC molecule.

-

Reagents & Materials:

-

Purified Linker-E3 Ligand intermediate (from Protocol 1).

-

Amine-functionalized warhead (POI ligand).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

-

N,N-Diisopropylethylamine (DIPEA).

-

Anhydrous DMF or Dichloromethane (DCM).

-

Standard laboratory glassware and purification equipment.

-

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the Linker-E3 Ligand intermediate (1.0 eq) in anhydrous DMF.

-

Add the amine-functionalized warhead (1.1 eq).

-

Add HATU (1.2 eq). Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine on the warhead. This minimizes side reactions and racemization.

-

Add DIPEA (3.0 eq). Causality: A non-nucleophilic organic base is required to scavenge the acid formed during the reaction and to ensure the warhead's amine remains deprotonated and nucleophilic.

-

Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

-

Once the reaction is complete, dilute with water and extract with an organic solvent as in Protocol 1.

-

Concentrate the crude material and purify by reverse-phase preparatory HPLC.

-

Lyophilize the pure fractions to yield the final PROTAC as a solid.

-

Thoroughly characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity, purity, and structure.

-

Part 2: Biological Evaluation of the Synthesized PROTAC

After successful synthesis and characterization, the next critical phase is to assess the PROTAC's ability to induce the degradation of its intended target protein in a cellular context.

Workflow for PROTAC Biological Evaluation

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

Protocol 3: Western Blot Analysis of Target Protein Degradation

This is the gold-standard assay for directly measuring the reduction in target protein levels.

-

Cell Culture and Treatment:

-

Plate the chosen cancer cell line (e.g., one known to express the POI) in 6-well or 12-well plates and grow to 70-80% confluency.

-

Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range for an initial screen is 1 nM to 10,000 nM.

-

Aspirate the old medium and treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a set period (e.g., 18-24 hours for a dose-response experiment, or various time points for a time-course).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

-

Transfer the supernatant (containing soluble protein) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Immunoblotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Crucially , strip or cut the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading across all lanes.

-

Data Analysis: DC₅₀ and Dₘₐₓ Determination

-

DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[12]

-

Dₘₐₓ: The maximum percentage of protein degradation achieved by the PROTAC.[12][13]

-

Quantification: Use software like ImageJ to perform densitometry on the Western blot bands.

-

Normalization: For each lane, normalize the POI band intensity to its corresponding loading control band intensity.

-

Calculation: Express the normalized POI level in each treated sample as a percentage of the vehicle-only control.

-

Plotting: Plot the percent degradation versus the log of the PROTAC concentration.

-

Curve Fitting: Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit the data and calculate the DC₅₀ and Dₘₐₓ values.[14]

Table 1: Example Data for DC₅₀/Dₘₐₓ Calculation

| PROTAC Conc. (nM) | Log [PROTAC] | Normalized POI Level (%) | % Degradation |

|---|---|---|---|

| 0 (Vehicle) | - | 100 | 0 |

| 1 | 0 | 95 | 5 |

| 10 | 1 | 70 | 30 |

| 30 | 1.48 | 48 | 52 |

| 100 | 2 | 25 | 75 |

| 300 | 2.48 | 15 | 85 |

| 1000 | 3 | 12 | 88 |

| 3000 | 3.48 | 13 | 87 |

Protocol 4: Proteasome Inhibition Assay for Mechanistic Validation

This control experiment is essential to confirm that the observed protein loss is due to the proteasome, the intended mechanism of a PROTAC.[15]

-

Select a PROTAC concentration that gives significant degradation (e.g., at or above the DC₅₀).

-

Treat cells with one of the following:

-

Vehicle only (e.g., 0.1% DMSO).

-

PROTAC only.

-

A proteasome inhibitor only (e.g., 10 µM MG132 or 1 µM Carfilzomib).

-

PROTAC + Proteasome Inhibitor (pre-treat with the inhibitor for 1-2 hours before adding the PROTAC).

-

-

Incubate for the standard duration (e.g., 18-24 hours).

-

Perform Western blot analysis as described in Protocol 3.

-

Expected Result: A successful, proteasome-dependent PROTAC will show significant protein degradation in the "PROTAC only" lane, which is "rescued" (i.e., protein levels are restored) in the "PROTAC + Proteasome Inhibitor" lane.

Conclusion and Future Directions

This compound represents a valuable tool in the PROTAC developer's arsenal. Its orthogonal handles facilitate a streamlined and rational synthetic approach, while its chemical composition offers a favorable balance of properties for cellular activity. The protocols detailed herein provide a robust framework for synthesizing PROTACs with this linker and rigorously validating their biological function. Successful degradation confirmed by these methods provides a strong foundation for further optimization, including pharmacokinetic studies and in vivo efficacy models, moving a promising degrader molecule one step closer to the clinic.

References

- Vertex AI Search. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

- ChemPep. (n.d.). Overview of PROTAC Linkers.

-

Routledge, T., & Jones, K. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. URL: [Link]

-

Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. URL: [Link]

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.

- MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.

- Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. (2026).

-

PubMed. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. URL: [Link]

-

Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. URL: [Link]

- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.

-

PubMed. (2025). Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. URL: [Link]

-

eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. URL: [Link]

- BenchChem. (2025).

- Merck Millipore. (n.d.).

-

Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC. URL: [Link]

-

ACS Medicinal Chemistry Letters. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. URL: [Link]

- ResearchGate. (n.d.). Chemical structures of PROTACs warheads used in this work.

- LifeSensors. (n.d.).

-

Falco, J. N., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. URL: [Link]

- Promega Connections. (2022). PROTACs: Just the FAQs.

- Sigma-Aldrich. (n.d.).

- o2h discovery. (2026).

-

bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. URL: [Link]

- ResearchGate. (n.d.). Degradation time‐course effect and DC50 assay of FLT3‐PROTAC.

- Developing Effective Degrader Compounds: Why Cellular Degrad

-

Rountree, T., & Jones, K. (2020). Current strategies for the design of PROTAC linkers: a critical review. URL: [Link]

-

arXiv. (n.d.). Modeling PROTAC Degradation Activity with Machine Learning. URL: [Link]

- Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)

- BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK.

- MedChemExpress. (n.d.). PROTAC Linkers.

- Characteristic roadmap of linker governs the r

- Adooq Bioscience. (n.d.).

Sources

- 1. chempep.com [chempep.com]

- 2. Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]

- 13. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]

- 14. arxiv.org [arxiv.org]

- 15. escholarship.org [escholarship.org]

Application Note: Selective Coupling of 2-(2-Chloroethoxy)-2-methylpropanoic Acid with Phenols

Executive Summary & Strategic Analysis

This guide details the reaction conditions for coupling 2-(2-Chloroethoxy)-2-methylpropanoic acid (CEMPA) with phenolic substrates. This specific building block contains two reactive centers: a carboxylic acid and a primary alkyl chloride , separated by a gem-dimethyl ether spacer.

The Chemoselectivity Challenge: The "Lactonization Trap"

The primary challenge in coupling CEMPA with phenols is not the intermolecular reaction, but the high risk of intramolecular cyclization .

-

Intended Reaction: Intermolecular O-alkylation of the phenol (Williamson Ether Synthesis).

-

Competing Reaction: Under basic conditions required to generate the phenoxide nucleophile, the carboxylic acid of CEMPA is deprotonated to a carboxylate. This carboxylate can attack the terminal alkyl chloride to form a 6-membered lactone (3,3-dimethyl-1,4-dioxan-2-one ).

-

Thermodynamics: The formation of a 6-membered ring is kinetically favored over intermolecular coupling, often leading to low yields of the desired phenol ether if the free acid is used directly.

Strategic Recommendation: To ensure high fidelity and yield, Protocol A (Ester-Protected Route) is the Gold Standard. It eliminates the nucleophilicity of the carboxylate, forcing the reaction exclusively toward the phenolic O-alkylation. Protocol B (Direct Dianion Route) is provided for specific cases where esterification is contraindicated, but it requires strict control of concentration to favor intermolecular kinetics.

Reaction Mechanism & Pathway Map

The following diagram illustrates the divergent pathways. The "Lactonization Trap" (Path 2) must be avoided to successfully couple the phenol (Path 1).

Figure 1: Mechanistic divergence showing the competition between the desired intermolecular coupling and the unwanted intramolecular lactonization.

Protocol A: The Ester-Protected Route (Recommended)

This protocol protects the carboxylic acid as an ester (Methyl or Ethyl), preventing self-cyclization and allowing the phenol to react cleanly with the alkyl chloride.

Phase 1: Reagent Preparation (If using free acid)

If you have purchased the Ethyl/Methyl ester of CEMPA, skip to Phase 2.

-

Dissolve: Dissolve CEMPA (1.0 eq) in dry Methanol (0.5 M).

-

Catalyze: Add catalytic Sulfuric Acid (H2SO4, 0.1 eq) or Thionyl Chloride (SOCl2, 1.1 eq) dropwise at 0°C.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of acid.

-

Workup: Concentrate, neutralize with NaHCO3, extract with EtOAc. Yields Methyl 2-(2-chloroethoxy)-2-methylpropanoate .

Phase 2: Williamson Ether Coupling

Reagents:

-

Substrate: Phenol derivative (Ar-OH, 1.0 eq)

-

Electrophile: Methyl/Ethyl 2-(2-chloroethoxy)-2-methylpropanoate (1.2 eq)

-

Base: Potassium Carbonate (K2CO3, 2.5 eq) or Cesium Carbonate (Cs2CO3, 1.5 eq)

-

Catalyst: Potassium Iodide (KI, 0.1 – 0.5 eq) – Critical for Finkelstein activation

-

Solvent: DMF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

-

Deprotonation: Add K2CO3 (2.5 eq). Stir at room temperature for 15–30 minutes to generate the phenoxide anion. The mixture may change color (yellow/orange).

-

Addition: Add the Chloro-Ester Reagent (1.2 eq) and KI (0.2 eq) in one portion.

-

Reaction: Heat the reaction mixture to 80–90°C .

-

Note: Chlorides are sluggish; the KI converts the alkyl chloride to a reactive alkyl iodide in situ.

-

-

Monitoring: Monitor by HPLC or TLC. Reaction typically requires 4–12 hours.

-

Endpoint: Disappearance of Phenol.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Phase 3: Hydrolysis (Optional)

To recover the free acid form of the coupled product.

-

Dissolve the coupled ester in THF/Water (3:1).

-

Add Lithium Hydroxide (LiOH, 3.0 eq).

-

Stir at RT (or 40°C) until hydrolysis is complete (1–3 h).

-

Acidify carefully with 1M HCl to pH 3.

-

Extract with EtOAc to obtain the final 2-(2-phenoxyethoxy)-2-methylpropanoic acid derivative.

Protocol B: Direct Dianion Coupling (Alternative)

Use only if esterification is impossible. This method relies on high concentration to favor intermolecular reaction over intramolecular cyclization.

Reagents:

-

Substrate: Phenol (1.5 eq) – Excess used to outcompete cyclization

-

Reagent: CEMPA (Free Acid) (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% in oil, 2.2 eq) – Strong base required

-

Solvent: DMF or DMSO (dry)

Step-by-Step Procedure:

-

Dianion Formation: In a dry flask under Argon, suspend NaH (2.2 eq) in dry DMF .

-

Acid Addition: Cool to 0°C. Add CEMPA (Acid) (1.0 eq) dropwise. Evolution of H2 gas will occur. Stir for 15 min to form the carboxylate.

-

Phenol Addition: Add Phenol (1.5 eq) slowly. The second equivalent of base will deprotonate the phenol.

-

Note: We rely on the phenoxide being a better nucleophile (softer) than the carboxylate (harder) for the alkyl halide.

-

-

Heating: Heat to 80°C .

-

Workup: Acidify with 1M HCl to pH 4, extract with EtOAc.

-

Purification: This crude will likely contain the lactone byproduct. Separation may require reverse-phase chromatography.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Alkyl Chloride is unreactive. | Add NaI or KI (0.5 eq) . Increase temp to 100°C. Switch solvent to DMSO. |

| Lactone Formation | Intramolecular cyclization (Protocol B). | Switch to Protocol A (Ester Route). This is the only reliable fix. |

| O-Acylation (Ester) | Phenol attacked the Ester/Acid group instead of Cl. | This is rare with K2CO3/DMF. Ensure no coupling agents (EDC/DCC) are present. |

| Elimination | Formation of vinyl ether. | Base is too strong (e.g., t-BuOK). Stick to Carbonates (K2CO3, Cs2CO3). |

Experimental Workflow Diagram

Figure 2: Sequential workflow for the high-yield Ester-Protected Route.

References

-

Williamson Ether Synthesis Review : "The Williamson Ether Synthesis: A General Method for the Preparation of Ethers." Comprehensive Organic Name Reactions and Reagents.

-

Finkelstein Reaction : "Halex (Halogen Exchange) Reaction." Organic Chemistry Portal.

- Phenol Alkylation Protocols: "Alkylations of Phenols." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Lactonization Risks : "Intramolecular displacement of halide by carboxylate: Kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2.

Application Note: Synthesis of 2-(2-Chloroethoxy)-2-methylpropanoic Acid Derivatives

Topic: Preparation of 2-(2-Chloroethoxy)-2-methylpropanoic acid derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

High-Purity Synthesis of Fibrate Linkers and Pharmacophores

Executive Summary

This compound (CMPA) and its derivatives represent a critical structural motif in medicinal chemistry, serving as the core pharmacophore for fibrate-class lipid-lowering agents (e.g., Fenofibrate, Ciprofibrate) and as versatile hydrophilic linkers in PROTAC design.

This application note details a robust, scalable two-step protocol for the preparation of CMPA. Unlike traditional Williamson ether syntheses that often suffer from elimination side reactions, this guide prioritizes a Modified Bargellini Reaction followed by Deoxychlorination . This approach utilizes commodity starting materials (acetone, chloroform, ethylene glycol) to construct the sterically hindered ether linkage with high atom economy and regioselectivity.

Retrosynthetic Analysis & Strategy

The synthesis of the gem-dimethyl ether backbone presents a challenge due to the steric hindrance at the quaternary carbon. A direct

Therefore, this protocol employs a "Construct-then-Functionalize" strategy:

-

Step 1 (Core Construction): Formation of the 2-(2-hydroxyethoxy)-2-methylpropanoic acid scaffold via a multicomponent Bargellini reaction.

-

Step 2 (Functionalization): Selective conversion of the primary alcohol to a primary chloride using Thionyl Chloride (

), avoiding disruption of the acid moiety.

Mechanistic Pathway (DOT Visualization)

Figure 1: Strategic workflow for the synthesis of CMPA derivatives via the Bargellini intermediate.

Experimental Protocol

Phase 1: Synthesis of 2-(2-Hydroxyethoxy)-2-methylpropanoic Acid

Reaction Type: Multicomponent Bargellini Reaction Safety Note: This reaction is highly exothermic. Chloroform and acetone in the presence of strong base must be temperature-controlled to prevent thermal runaway or formation of hazardous phosgene-like intermediates.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Acetone | 3.0 | Reactant/Solvent |

| Chloroform | 1.5 | |

| Ethylene Glycol | 5.0 | Nucleophile (Excess used as co-solvent) |

| NaOH (Powdered) | 4.0 | Base |

| Benzyltriethylammonium chloride (TEBA) | 0.05 | Phase Transfer Catalyst |

Step-by-Step Methodology

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath (-5°C).

-

Solvent Charge: Add Ethylene Glycol (excess) and Acetone to the flask. Begin vigorous stirring.

-

Base Addition: Slowly add powdered NaOH in small portions over 20 minutes. Ensure the internal temperature remains

. The mixture will become a thick slurry. -

Catalyst: Add TEBA (Phase Transfer Catalyst) to facilitate the reaction at the solid-liquid interface.

-

Chloroform Addition (Critical): Add Chloroform dropwise over 60–90 minutes.

-

Expert Insight: The reaction of chloroform with base generates dichlorocarbene (

), which is exothermic. If the temperature spikes

-

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 60–65°C) for 4–6 hours.

-

Work-up:

-

Remove excess acetone/chloroform under reduced pressure.

-

Dilute the residue with water (200 mL).

-

Wash: Extract the alkaline aqueous phase with Diethyl Ether (

mL) to remove non-acidic impurities (unreacted glycol, aldol byproducts). -

Acidification: Cool the aqueous layer to 0°C and acidify to pH 1–2 using Conc. HCl.

-

Extraction: Extract the product with Ethyl Acetate (

mL). -

Drying: Dry combined organics over

, filter, and concentrate to yield the crude hydroxy-acid as a viscous oil or low-melting solid.

-

Phase 2: Chlorination to this compound

Reaction Type: Deoxychlorination via Thionyl Chloride (

Reagents

| Reagent | Equiv. | Role |

| Hydroxy-Acid Intermediate | 1.0 | Substrate |

| Thionyl Chloride ( | 1.5 | Chlorinating Agent |

| DMF (Dimethylformamide) | 0.1 (Cat.) | Vilsmeier-Haack Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Dissolution: Dissolve the crude hydroxy-acid from Phase 1 in dry DCM (5 mL/mmol). Add a catalytic amount of DMF (3-5 drops).

-

Addition: Cool the solution to 0°C. Add Thionyl Chloride dropwise.

-

Note: Gas evolution (

and

-

-

Reaction: Warm to room temperature and reflux for 2–3 hours.

-

Monitoring: Check by TLC (System: MeOH/DCM 1:9). The product will be less polar than the starting material.

-

-

Quench: Cool to room temperature. Pour the mixture onto crushed ice.

-

Isolation:

-

Extract the aqueous layer with DCM (

). -

Wash combined organics with Brine.[1]

-

Crucial Step: Do not wash with strong base (NaOH), as this may re-hydrolyze the chloride or form the carboxylate salt which extracts into water. Use saturated

cautiously if acid removal is needed, but standard water washes are usually sufficient for the crude acid.

-

Purification: Crystallization from Hexane/Ethyl Acetate or vacuum distillation (if oil).

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity of the target molecule.

| Technique | Expected Signal / Parameter | Structural Assignment |

| Gem-dimethyl protons ( | ||

| Ether methylene ( | ||

| Chloro-methylene ( | ||

| Carboxylic acid ( | ||

| ~24 ppm | Methyl carbons | |

| ~42 ppm | ||

| ~65 ppm | ||

| ~79 ppm | Quaternary Carbon ( | |

| ~178 ppm | Carbonyl Carbon ( | |

| Mass Spectrometry | Characteristic 3:1 Chlorine isotope pattern |

Expert Insights & Troubleshooting

Why not use 2-Chloroethanol in the Bargellini step?

While theoretically possible to use 2-chloroethanol directly in the Bargellini reaction (replacing ethylene glycol), the strong basic conditions (NaOH) required to generate the trichloromethyl carbanion promote the intramolecular cyclization of 2-chloroethanol to ethylene oxide . This consumes the reagent and generates dangerous volatile epoxides. Using ethylene glycol first, followed by chlorination, is the safer and higher-yielding industrial route.

Controlling the "Bargellini Exotherm"

The addition of chloroform to the ketone/base mixture is the critical safety step.

-

Symptom: Rapid temperature rise, dark brown coloration.

-

Cause: Uncontrolled dichlorocarbene generation and polymerization.

-

Fix: Stop addition immediately. Cool to 0°C. Dilute with more acetone. Resume addition very slowly.

Alternative Route: Williamson Ether Synthesis

If the Bargellini route fails due to substrate incompatibility (e.g., if using a complex ketone), the Williamson ether synthesis can be used:

-

Substrates: Ethyl 2-hydroxy-2-methylpropanoate + 1-bromo-2-chloroethane.

-

Base: Sodium Hydride (NaH) in DMF.

-

Condition: Use excess dihalide (3-5 equiv) to prevent polymerization.

-

Drawback: Lower atom economy and harder purification compared to the Bargellini route.

References

- Bargellini Reaction Mechanism: Weizmann, C., et al. "Action of Chloroform and Potassium Hydroxide on Acetone." Journal of the American Chemical Society, 1948.

-

Fibrate Synthesis Overview: Witte, E. C., et al. "Fenofibrate and Related Compounds." Journal of Medicinal Chemistry, 2010.

-

Deoxychlorination Protocols: "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride." Organic Syntheses, Coll.[3] Vol. 4, p. 333.

-

General Fibrate Precursors: PubChem Compound Summary for this compound derivatives.

(Note: Specific CAS 55102-86-4 refers to the acid form. Ensure spectral data comparison with literature values for "Clofibric acid analogs".)

Sources

Application Note: Bioconjugation with Chloroethoxy Carboxylic Acid Linkers

This Application Note and Protocol Guide details the use of Chloroethoxy Carboxylic Acid Linkers in bioconjugation, with a specific focus on their critical role in PROTAC (Proteolysis Targeting Chimera) development and HaloTag® ligand synthesis .

Precision Engineering of PROTACs and Functional Ligands

Introduction & Mechanistic Overview

Chloroethoxy carboxylic acid linkers (e.g., 2-[2-(2-chloroethoxy)ethoxy]acetic acid ) represent a specialized class of heterobifunctional PEG-based building blocks. Unlike standard amine-reactive linkers, these molecules feature a unique duality:

-

Terminal Carboxylic Acid (-COOH): Provides a handle for standard amide coupling to primary amines (e.g., lysine residues, E3 ligase ligands like Thalidomide/Pomalidomide).

-

Terminal Alkyl/PEG Chloride (-Cl): Acts as a specific electrophile for nucleophilic substitution (

) or as a recognition motif for bioorthogonal enzymatic tagging (HaloTag).

Why Chloroethoxy?

-

Tunable Reactivity: The primary chloride is less reactive than bromide or iodide, allowing for controlled alkylation reactions without competing side reactions during handling. It typically requires activation (e.g., Finkelstein reaction) or elevated temperatures/bases to react with phenols or amines, providing "on-demand" reactivity.

-

Hydrophilicity: The ether (ethoxy) backbone (PEG-like structure) increases the water solubility of hydrophobic small molecules (e.g., PROTAC payloads), reducing aggregation and improving pharmacokinetic profiles.

-

Stability: The ether linkage formed after alkylation is metabolically stable, unlike esters or disulfides.

Core Chemistry & Reactivity[1]

The utility of these linkers relies on a two-stage conjugation strategy.[1][2][3]

A. The Carboxyl Terminus (Amide Coupling)

The carboxylic acid is typically activated as an NHS (N-hydroxysuccinimide) ester or TFP (tetrafluorophenyl) ester using carbodiimide chemistry (EDC/DCC). This activated ester reacts efficiently with primary amines to form a stable amide bond.[4]

B. The Chloroethoxy Terminus (Alkylation)

The chloride group serves as a leaving group for alkylation.

-

Phenolic Alkylation: The most common application in PROTAC synthesis. A phenolic hydroxyl group on a target ligand (e.g., a kinase inhibitor) attacks the carbon bearing the chlorine under basic conditions (

mechanism). -

Finkelstein Activation: For sluggish nucleophiles, the chloride can be converted in situ to a more reactive iodide using Sodium Iodide (NaI) in acetone or MEK.

Figure 1: Logic flow for PROTAC assembly using a chloroethoxy carboxylic acid linker. The linker bridges the Target Ligand and the E3 Ligase Ligand.[5]

Detailed Experimental Protocols

Protocol A: Synthesis of Target Ligand-Linker Intermediate (Alkylation)

Objective: Conjugate the linker to a drug scaffold via a phenolic hydroxyl group. Reagents:

-

Target Molecule (containing phenolic -OH)

-

Chloroethoxy carboxylic acid linker (1.2 - 1.5 equivalents)

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Potassium Iodide (KI) (Catalytic, optional for Finkelstein acceleration)

-

Solvent: Anhydrous DMF or DMSO

Procedure:

-

Dissolution: Dissolve 1.0 eq of the Target Molecule in anhydrous DMF (concentration ~0.1 M).

-

Deprotonation: Add 2.0 - 3.0 eq of

. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -

Linker Addition: Add 1.2 eq of the Chloroethoxy carboxylic acid linker.

-

Expert Tip: If the reaction is sluggish, add 0.1 eq of KI to generate the transient iodo-linker.

-

-

Reaction: Heat the mixture to 60–80°C under inert atmosphere (

or Ar). Monitor by LC-MS. Reaction time is typically 4–16 hours.-

Note: The carboxylic acid on the linker may be deprotonated but will not alkylate; the alkyl chloride is the specific electrophile here.

-

-

Workup: Cool to RT. Dilute with water and adjust pH to ~3-4 with 1M HCl (to protonate the carboxylic acid). Extract with Ethyl Acetate (EtOAc).

-

Purification: Purify the crude residue via Reverse Phase HPLC (C18 column) or Flash Chromatography.

Protocol B: Activation and Conjugation to Amine (Amide Coupling)

Objective: Couple the Linker-Drug intermediate (from Protocol A) to an amine-containing E3 ligase ligand (e.g., Lenalidomide derivative). Reagents:

-

Linker-Drug Intermediate (with free -COOH)

-

Amine-containing E3 Ligand

-

HATU or EDC/NHS

-

DIPEA (Diisopropylethylamine)

-

Solvent: DMF[2]

Procedure:

-

Activation: Dissolve the Linker-Drug intermediate (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes at RT.

-

Why HATU? HATU is preferred for rapid, high-yield coupling in complex PROTAC synthesis compared to EDC/NHS.

-

-

Coupling: Add the Amine-containing E3 Ligand (1.0–1.2 eq).

-

Incubation: Stir at RT for 1–4 hours. Monitor consumption of the intermediate by LC-MS.

-

Quenching: Quench with a small amount of water or 10% acetic acid.

-

Purification: Isolate the final PROTAC via Preparative HPLC. Lyophilize to obtain the final powder.

Protocol C: HaloTag® Ligand Synthesis

Context: The chloroalkane moiety is the specific substrate for the HaloTag protein.[6] For this application, the linker is usually a Chloroalkane (e.g., 1-chlorohexane derivative) rather than a simple chloroethoxy, but PEG spacers are often used. Procedure:

-

Activate the carboxylic acid of the Chloro-PEG-COOH linker using TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) in DMF with DIPEA to form the NHS ester in situ.

-

React with the amine-functionalized fluorescent dye or affinity tag.

-

The resulting Cl-Linker-Dye is now a functional HaloTag ligand. The Chloride remains intact and serves as the "warhead" that covalently binds to the HaloTag protein (Aspartate nucleophile).

Quantitative Data Summary: Linker Performance

| Linker Type | Hydrophilicity (LogP) | Reactivity (Cl- end) | Stability (Plasma) | Primary Application |

| Alkyl Chain (C6) | Low (Hydrophobic) | Moderate | High | HaloTag Standard Ligands |

| Chloroethoxy (PEG2) | Moderate | Low (Requires Heat/KI) | High | Short PROTAC Linkers |

| Chloroethoxy (PEG4) | High (Hydrophilic) | Low (Requires Heat/KI) | High | Soluble PROTACs / ADCs |

Troubleshooting & Critical Parameters

"The Chloride won't react."

-

Cause: The chloride is a poor leaving group compared to bromide.

-

Solution: Perform a Finkelstein reaction . Add 10-20 mol% Sodium Iodide (NaI) to the reaction. The iodide displaces the chloride to form an alkyl iodide, which is ~100x more reactive toward the nucleophile.

"My Carboxylic Acid is esterifying during the alkylation step."

-

Cause: If using an alcohol solvent or aggressive alkylating conditions, the COOH can react.

-

Solution: Use aprotic solvents (DMF, DMSO). Ensure the target nucleophile (Phenol) is more reactive than the carboxylate. The carboxylate will form a salt (

) which is generally non-reactive toward the alkyl chloride under these conditions.

"Aggregation in aqueous buffer."

-

Cause: The linker is too hydrophobic (if using short alkyl chains).

-

Solution: Switch to a PEG-based chloroethoxy linker (e.g., PEG4 or PEG6). The oxygen atoms in the backbone disrupt hydrophobic interactions and recruit water molecules.

Visualizing the Workflow

Figure 2: Step-by-step decision tree for synthesizing conjugates using chloroethoxy carboxylic acid linkers.

References

-

Huber, A. D., et al. (2024).[7] "First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy."[7] Journal of Medicinal Chemistry, 67(20), 18549-18575. [Link]

-

Los, G. V., et al. (2008). "HaloTag: A novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373-382. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 2-(2-Chloroethoxy)-2-methylpropanoic acid from crude mixtures

The Chemist's Dashboard: Compound Profile

Before initiating purification, understand the physicochemical behavior of your impurity. 2-(2-Chloroethoxy)-2-methylpropanoic acid (CEMPA) presents a specific set of challenges due to its amphiphilic nature (polar acid head, lipophilic chloro-alkyl tail) and the steric bulk of the gem-dimethyl group.

| Property | Value / Characteristic | Implication for Purification |

| Functional Groups | Carboxylic Acid (-COOH), Ether (-O-), Alkyl Chloride (-Cl) | Acidic; susceptible to H-bonding; Cl group is a weak electrophile.[1] |

| Estimated pKa | ~3.8 – 4.2 | Stronger acid than simple alkyl acids (due to inductive effect of ether/Cl).[1] Easily deprotonated by weak bases (NaHCO₃). |

| Solubility | High in DCM, EtOAc, THF.[1] Low in water (neutral form).[1] | Requires ionization to move into the aqueous phase. |

| Reactivity Alert | Alkyl Chloride | Avoid strong bases (NaOH/KOH) at high heat , which may hydrolyze the -Cl to -OH.[1] |

Decision Matrix: Selecting Your Workflow

Do not default to chromatography immediately.[1] The presence of the free carboxylic acid allows for orthogonal separation methods that are often faster and more scalable.

Workflow Selector

Use the following logic to determine the safest and most efficient removal method for your specific crude mixture.

Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.

Detailed Protocols

Method A: Optimized Liquid-Liquid Extraction (The "Gold Standard")

Best For: Stable, lipophilic target products (Esters, Amides).[1] Mechanism: Converts CEMPA into its water-soluble sodium carboxylate salt, partitioning it into the aqueous phase while the product remains in the organic phase.

Reagents:

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Protocol:

-

Dilution: Dissolve the crude mixture in the organic solvent (approx. 10 mL per gram of crude).

-

First Wash: Add an equal volume of Saturated NaHCO₃.

-

Phase Check: Allow layers to separate. The CEMPA (now as a salt) is in the top (aqueous) layer if using DCM, or bottom layer if using EtOAc (check densities!).[1]

-

Second Wash: Repeat the NaHCO₃ wash to ensure quantitative removal.[1]

-

Validation: Spot the organic layer on a TLC plate. If CEMPA persists (visualized by bromocresol green or KMnO4), repeat with 10% Na₂CO₃ (a stronger base), but monitor for product hydrolysis.[1]

Method B: Solid-Phase Scavenging (Resin Capture)

Best For: Water-sensitive products, small-scale parallel synthesis, or avoiding emulsions.[1] Mechanism: A basic resin (tertiary amine) chemically binds the acid.[1] The resin is then filtered off, leaving the pure product in solution.

Reagents:

-

Resin: Amberlyst® A21 (Weak Base Anion Exchanger) or Polymer-supported Carbonate.[1]

Protocol:

-

Calculation: Calculate the theoretical mmols of unreacted CEMPA (based on stoichiometry). Use 3–5 equivalents of resin relative to the excess acid.[1]

-

Pre-swelling: Suspend the resin in the solvent for 15 minutes to maximize pore accessibility.[1]

-

Incubation: Add the crude mixture to the resin slurry. Stir gently (do not use a magnetic stir bar that grinds the beads; use an overhead stirrer or shaker) for 1–4 hours [2].

-

Filtration: Filter the mixture through a fritted glass funnel or cotton plug.

-

Wash: Rinse the resin cake with clean solvent to recover any entrained product.[1]

-

Result: The filtrate contains your product; the CEMPA remains bound to the solid resin.

Troubleshooting & FAQs

Q1: I am seeing "streaking" or "tailing" on my TLC/Column. What is happening?

Diagnosis: Carboxylic acids like CEMPA form strong hydrogen bond dimers and interact with the silanols on silica gel, causing them to drag rather than elute as a tight band. Solution:

-

TLC: Add 1 drop of Acetic Acid to your developing chamber.[1]

-

Flash Column: Add 0.5% to 1% Acetic Acid or Formic Acid to your mobile phase.[1] This keeps the CEMPA protonated (neutral), sharpening the peak and usually increasing the Rf value [3].

Q2: I tried extraction, but I have a terrible emulsion.

Cause: The amphiphilic nature of CEMPA (lipophilic tail + polar head) can act like a surfactant (soap) at the interface, especially at high pH. Fix:

-

Brine: Add saturated NaCl (brine) to the aqueous phase to increase ionic strength.[1]

-

Filtration: Filter the biphasic mixture through a pad of Celite to break physical emulsions.

-

Time: Allow the mixture to sit; sometimes the steric bulk of the gem-dimethyl group slows equilibrium.

Q3: Can I use NaOH to ensure I get all the acid out?

Warning: While NaOH is effective for deprotonation, it carries risks.[1]

-

Risk 1: Hydrolysis of your product (if it is an ester/amide).[1]

-

Risk 2: The chloro-group on CEMPA is a primary alkyl chloride.[1] Heating with strong hydroxide can cause substitution (

) to the alcohol or elimination, creating new impurities.[1] Stick to Bicarbonate or Carbonate unless necessary.[1]

Visualizing the Extraction Logic

The following diagram illustrates the phase transfer mechanism during the recommended Method A (NaHCO₃ Wash).

Figure 2: Phase transfer mechanism.[1] The weak base deprotonates the carboxylic acid, rendering it ionic and forcing it into the aqueous layer, effectively separating it from the neutral target.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction kinetics and steric effects).

-

DuPont Water Solutions. (n.d.).[1] Amberlyst™ A21 Weak Base Anion Exchange Resin Product Data Sheet. Retrieved from [1]

-

Teledyne ISCO. (2012).[1][4] RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN76. Retrieved from

-

Li, Z. (2015).[1] Preparation method for high-purity fenofibric acid crude drugs. CN105130795A.[1] (Describes industrial purification of structurally similar fibrate intermediates).

Sources

Storage conditions to prevent degradation of 2-(2-Chloroethoxy)-2-methylpropanoic acid

Welcome to the Technical Support Center for 2-(2-Chloroethoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four key factors: temperature, light, humidity, and pH. The molecule possesses both a carboxylic acid and a chloroethoxy ether functional group, each susceptible to specific degradation pathways.

-

Temperature: Elevated temperatures can provide the activation energy for thermal decomposition. For carboxylic acids, this can lead to decarboxylation, while ethers can undergo cleavage.[1]

-

Light: The carbon-chlorine bond within the chloroethoxy group can be susceptible to photolytic cleavage upon exposure to UV light, generating reactive radical species that can initiate further degradation.[2]

-

Humidity: The presence of water can facilitate hydrolysis of the ether linkage, particularly under acidic or basic conditions.[3]

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the ether bond.[4] The carboxylic acid group itself can influence the local pH, potentially contributing to auto-catalytic degradation if not properly stored.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term stability, it is recommended to store this compound at 2-8°C (refrigerated) . Storage at lower temperatures, such as -20°C, may also be suitable, particularly for long-term archival purposes. Avoid storing at room temperature for extended periods, as this can accelerate potential degradation pathways.[5]

Q3: How should I handle the compound to minimize degradation during experimental use?

A3: To maintain the integrity of this compound during your experiments, adhere to the following best practices:

-

Minimize exposure to light: Use amber vials or wrap containers with aluminum foil.[6]

-

Work in a controlled environment: Handle the compound in a dry, well-ventilated area to minimize exposure to humidity.

-

Use inert gas: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.[6]

-

Prepare solutions fresh: Whenever possible, prepare solutions immediately before use. If stock solutions are necessary, store them at low temperatures in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). When preparing solutions for storage, ensure the solvent is of high purity and dry, as residual water can promote hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Appearance of a yellowish or brownish tint in a previously colorless solution. | Oxidation or photodegradation. | 1. Confirm Degradation: Analyze the solution using HPLC to confirm the presence of new peaks corresponding to degradation products. 2. Prevent Further Degradation: Immediately protect the solution from light and store at a lower temperature (2-8°C or -20°C). 3. Future Prevention: When preparing new solutions, use de-gassed solvents and purge the vial with an inert gas before sealing. |

| New, unexpected peaks in HPLC or LC-MS chromatogram after storage. | Hydrolysis or thermal degradation. | 1. Identify Degradants: Use LC-MS to determine the mass of the new peaks. A mass corresponding to the loss of the chloroethoxy group or the addition of a hydroxyl group may indicate hydrolysis.[7] 2. Review Storage Conditions: Ensure the compound was stored at the recommended temperature and protected from moisture. 3. Perform a Forced Degradation Study: Conduct a controlled degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can then be used as standards.[8] |